Home > Products > Screening Compounds P147059 > N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide
N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide -

N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide

Catalog Number: EVT-5605432
CAS Number:
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775 (21)

  • Compound Description: PF-06747775 (21) is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M substitution commonly associated with resistance to first-generation EGFR inhibitors. It exhibits selectivity for the four common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) over wild-type EGFR. This compound demonstrates favorable ADME properties and is currently under investigation in Phase I clinical trials for EGFR-driven non-small cell lung cancer (NSCLC). []
  • Relevance: Both PF-06747775 (21) and the target compound, N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide, share a 1-methyl-1H-pyrazole moiety within their structures. [] This shared heterocycle suggests potential similarities in their binding affinities and physicochemical properties.

Acrizanib (LHA510)

  • Compound Description: Acrizanib (LHA510) is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) designed for topical ocular delivery. It shows efficacy in rodent models of choroidal neovascularization (CNV) and exhibits limited systemic exposure after topical application. [] Acrizanib is being explored as a potential therapy for neovascular age-related macular degeneration.
  • Relevance: Acrizanib and N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide both incorporate a 1-methyl-1H-pyrazole ring within their structures. [] The presence of this common motif suggests the possibility of shared binding interactions and pharmacological profiles.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: Compound 7w is a potent inhibitor of the glycine transporter 1 (GlyT1) with an IC50 of 1.8 nM. It demonstrates good plasma exposure and brain penetration in rats, making it a suitable candidate for evaluating pharmacological properties. [] Compound 7w has shown significant effects in rodent models of schizophrenia without causing undesirable central nervous system side effects.
  • Relevance: Both compound 7w and N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide belong to the class of substituted benzamides. [] These compounds share a core benzamide structure, with variations in the substituents attached to the benzene ring and the amide nitrogen. Despite these differences, they might exhibit overlapping pharmacological profiles due to their shared chemical class.

APD791

  • Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It demonstrates high affinity for the 5-HT2A receptor, effectively inhibiting serotonin-mediated amplification of platelet aggregation and vasoconstriction. [, ] APD791 exhibits good oral bioavailability and is under investigation for its potential as an antithrombotic agent.
  • Relevance: Both APD791 and the target compound, N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide, share a common structural motif: a 1-methyl-1H-pyrazole ring directly attached to a methylene linker. [, ] This structural similarity suggests potential overlap in their binding modes and pharmacological activities.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a selective inhibitor of the Akt (protein kinase B) pathway, designed to have reduced cutaneous toxicity compared to earlier-generation Akt inhibitors. [, ] It exhibits promising kinase selectivity and potent anticancer activity, prompting its advancement to clinical trials for cancer treatment.
  • Relevance: N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) and N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide belong to the chemical class of substituted benzamides. [, ] These compounds feature a core benzamide structure but differ in the substituents attached to the benzene ring and the amide nitrogen.

TAS-116

  • Compound Description: TAS-116 is an orally available, potent, and selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. [, ] It demonstrates antitumor activity in preclinical models and exhibits a unique binding mode at the N-terminal ATP-binding site of HSP90. [, ] TAS-116 is being explored for its therapeutic potential in cancer.
  • Relevance: Both TAS-116 and N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide incorporate a 1-methyl-1H-pyrazole moiety within their structures. [, ] This common heterocycle raises the possibility of shared features in their binding affinities and physicochemical properties.

Properties

Product Name

N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(methylsulfonyl)benzamide

IUPAC Name

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-methylsulfonylbenzamide

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C15H19N3O3S/c1-4-18(11-12-9-16-17(2)10-12)15(19)13-6-5-7-14(8-13)22(3,20)21/h5-10H,4,11H2,1-3H3

InChI Key

SEJVNGMFPPXUPD-UHFFFAOYSA-N

SMILES

CCN(CC1=CN(N=C1)C)C(=O)C2=CC(=CC=C2)S(=O)(=O)C

Canonical SMILES

CCN(CC1=CN(N=C1)C)C(=O)C2=CC(=CC=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.